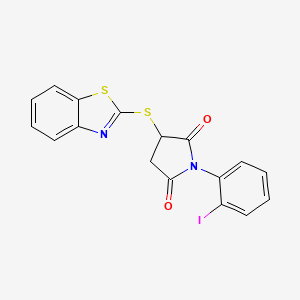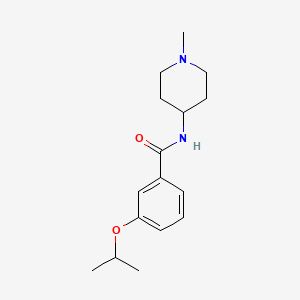
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione, also known as BITP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BITP is a heterocyclic compound that contains sulfur, nitrogen, and iodine atoms.
作用機序
The mechanism of action of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of enzymes involved in various biochemical pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of RNA polymerase, an enzyme involved in the biosynthesis of RNA.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. This compound has also been found to exhibit antitumor activity against various cancer cell lines. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to exhibit potent biological activity at low concentrations, making it a useful tool for studying various biochemical pathways. However, this compound also has some limitations for lab experiments. This compound is relatively unstable and can decompose over time, which can affect its biological activity. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione. This compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions. Further research could explore the use of this compound as a biosensor for the detection of other molecules. Additionally, this compound has been shown to exhibit antitumor activity against various cancer cell lines. Further research could explore the potential use of this compound as a chemotherapeutic agent. Finally, the mechanism of action of this compound is not fully understood, and further research could elucidate the molecular pathways through which this compound exerts its biological effects.
Conclusion
In summary, this compound, also known as this compound, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
合成法
The synthesis of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione involves the reaction of 2-iodobenzoic acid with 2-mercaptobenzothiazole and maleic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
科学的研究の応用
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, this compound has been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA.
特性
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IN2O2S2/c18-10-5-1-3-7-12(10)20-15(21)9-14(16(20)22)24-17-19-11-6-2-4-8-13(11)23-17/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDHCTISBWBOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2I)SC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-ethoxyphenoxy)butoxy]-3-(trifluoromethyl)benzene](/img/structure/B5037985.png)


![N~1~-allyl-N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5038010.png)

![N-(4-chloro-3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-nitrobenzamide](/img/structure/B5038036.png)
![4-methoxy-3-nitro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5038039.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5038047.png)
![2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5038048.png)
![1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)

![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5038079.png)